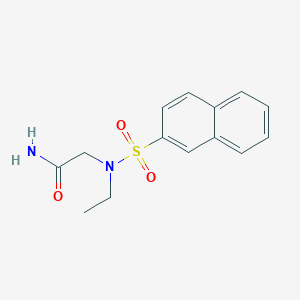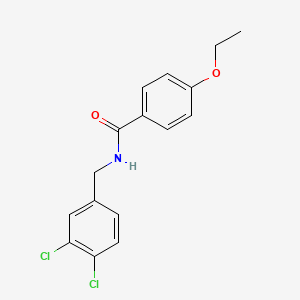![molecular formula C14H21NO2 B5790918 4-[2-(2,4-dimethylphenoxy)ethyl]morpholine](/img/structure/B5790918.png)
4-[2-(2,4-dimethylphenoxy)ethyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(2,4-dimethylphenoxy)ethyl]morpholine, also known as DMPEM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a pharmacological tool. DMPEM belongs to the class of morpholine-based compounds and is used primarily as a ligand for the study of G protein-coupled receptors (GPCRs).
科学研究应用
4-[2-(2,4-dimethylphenoxy)ethyl]morpholine has been used extensively in scientific research as a tool for studying GPCRs, which are a class of membrane proteins that play a crucial role in cellular signaling. GPCRs are involved in a wide range of physiological processes, including neurotransmission, hormone secretion, and immune response. 4-[2-(2,4-dimethylphenoxy)ethyl]morpholine is used as a ligand to selectively activate or inhibit specific GPCRs, allowing researchers to study their function and potential therapeutic applications.
作用机制
4-[2-(2,4-dimethylphenoxy)ethyl]morpholine acts as a selective ligand for certain GPCRs, binding to specific sites on the receptor and inducing a conformational change that activates or inhibits downstream signaling pathways. The precise mechanism of action varies depending on the specific GPCR being studied, but generally involves the activation of intracellular signaling pathways, such as cAMP or calcium signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[2-(2,4-dimethylphenoxy)ethyl]morpholine depend on the specific GPCR being studied. For example, 4-[2-(2,4-dimethylphenoxy)ethyl]morpholine has been shown to activate the dopamine receptor D2, leading to decreased cAMP levels and reduced dopamine release. In contrast, 4-[2-(2,4-dimethylphenoxy)ethyl]morpholine has been shown to inhibit the histamine H1 receptor, leading to decreased calcium signaling and reduced allergic responses.
实验室实验的优点和局限性
One of the primary advantages of 4-[2-(2,4-dimethylphenoxy)ethyl]morpholine as a pharmacological tool is its selectivity for specific GPCRs, allowing researchers to study their function in isolation. Additionally, 4-[2-(2,4-dimethylphenoxy)ethyl]morpholine is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, 4-[2-(2,4-dimethylphenoxy)ethyl]morpholine also has some limitations, including potential off-target effects and the need for careful dosing to avoid toxicity.
未来方向
There are numerous potential future directions for the study of 4-[2-(2,4-dimethylphenoxy)ethyl]morpholine and its applications as a pharmacological tool. One area of interest is the development of more selective ligands for specific GPCRs, allowing for even more precise control over cellular signaling pathways. Additionally, the use of 4-[2-(2,4-dimethylphenoxy)ethyl]morpholine in combination with other pharmacological tools, such as optogenetics or CRISPR-Cas9, could lead to new insights into the function of GPCRs and their potential therapeutic applications. Finally, the development of novel drug delivery systems, such as nanoparticles or liposomes, could improve the efficacy and safety of 4-[2-(2,4-dimethylphenoxy)ethyl]morpholine and other pharmacological tools for in vivo applications.
Conclusion:
In conclusion, 4-[2-(2,4-dimethylphenoxy)ethyl]morpholine is a valuable pharmacological tool for the study of GPCRs and their potential therapeutic applications. Its selectivity for specific receptors and relative ease of synthesis make it a useful tool for researchers in the field of cellular signaling. However, careful dosing and potential off-target effects must be taken into account when using 4-[2-(2,4-dimethylphenoxy)ethyl]morpholine in lab experiments. Future research directions could lead to even more precise control over cellular signaling pathways and the development of novel drug delivery systems for in vivo applications.
合成方法
The synthesis of 4-[2-(2,4-dimethylphenoxy)ethyl]morpholine is a multi-step process that involves the reaction of 2,4-dimethylphenol with ethylene oxide to form 2-(2,4-dimethylphenoxy)ethanol. This intermediate is then reacted with morpholine in the presence of a catalyst to yield 4-[2-(2,4-dimethylphenoxy)ethyl]morpholine. The purity of the final product can be improved through various purification techniques, including column chromatography and recrystallization.
属性
IUPAC Name |
4-[2-(2,4-dimethylphenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-12-3-4-14(13(2)11-12)17-10-7-15-5-8-16-9-6-15/h3-4,11H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMMROXACKOGJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-furylmethyl)thio]-2-furaldehyde](/img/structure/B5790836.png)
![2,4-dichloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5790840.png)

![5-hydroxy-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5790847.png)

![1-(2-methyl-1H-indol-3-yl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5790862.png)



![4-[(2-chlorobenzyl)oxy]benzamide](/img/structure/B5790907.png)
![N-(2,3-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5790910.png)
![ethyl 4-[(4-chlorophenoxy)methyl]benzoate](/img/structure/B5790912.png)

![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide](/img/structure/B5790934.png)